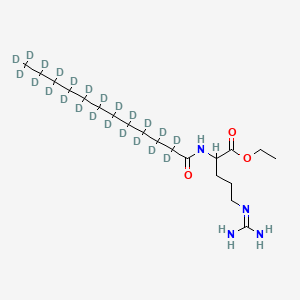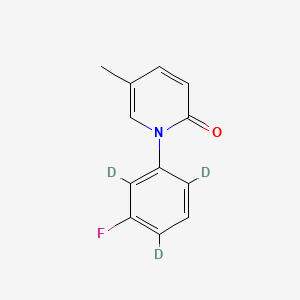
Fluorofenidone-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluorofenidone-d3 is a deuterium-labeled analogue of Fluorofenidone, a novel pyridone agent. This compound is primarily used in scientific research due to its antifibrotic properties and its ability to attenuate the progression of renal interstitial fibrosis. This compound is particularly notable for its lower toxicity and longer half-life compared to its non-deuterated counterpart .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fluorofenidone-d3 involves the incorporation of deuterium into the Fluorofenidone molecule. This process typically includes the use of stable heavy isotopes of hydrogen, carbon, and other elements. Deuteration is achieved through specific chemical reactions that replace hydrogen atoms with deuterium atoms. The exact synthetic routes and reaction conditions are proprietary and often involve complex organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to ensure the precise incorporation of deuterium atoms. The production methods are designed to maintain high purity and yield, which are critical for research applications .
Análisis De Reacciones Químicas
Types of Reactions
Fluorofenidone-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated alcohols .
Aplicaciones Científicas De Investigación
Fluorofenidone-d3 has a wide range of scientific research applications:
Chemistry: Used as a tracer in drug development to study pharmacokinetics and metabolic profiles.
Biology: Investigated for its role in cellular signaling pathways, particularly the PI3K/Akt pathway.
Medicine: Explored for its antifibrotic properties in treating renal and hepatic fibrosis.
Industry: Utilized in the development of new therapeutic agents and in the study of drug metabolism .
Mecanismo De Acción
Fluorofenidone-d3 exerts its effects by inhibiting NADPH oxidase and reducing extracellular matrix deposition. This action is mediated through the PI3K/Akt signaling pathway. The compound also affects the NF-κB pathway, which plays a crucial role in inflammation and fibrosis. By modulating these pathways, this compound helps in reducing fibrosis and inflammation in various tissues .
Comparación Con Compuestos Similares
Fluorofenidone-d3 is compared with other antifibrotic agents such as pirfenidone and mefunidone:
Pirfenidone: Similar antifibrotic properties but with higher toxicity and shorter half-life.
Mefunidone: Higher water solubility and lower toxicity compared to this compound and pirfenidone.
This compound stands out due to its deuterium labeling, which enhances its pharmacokinetic and metabolic profiles, making it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C12H10FNO |
|---|---|
Peso molecular |
206.23 g/mol |
Nombre IUPAC |
5-methyl-1-(2,4,6-trideuterio-3-fluorophenyl)pyridin-2-one |
InChI |
InChI=1S/C12H10FNO/c1-9-5-6-12(15)14(8-9)11-4-2-3-10(13)7-11/h2-8H,1H3/i3D,4D,7D |
Clave InChI |
JDZYVVUJIQYGRX-BKWFQMGFSA-N |
SMILES isomérico |
[2H]C1=CC(=C(C(=C1N2C=C(C=CC2=O)C)[2H])F)[2H] |
SMILES canónico |
CC1=CN(C(=O)C=C1)C2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![disodium;[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12416179.png)
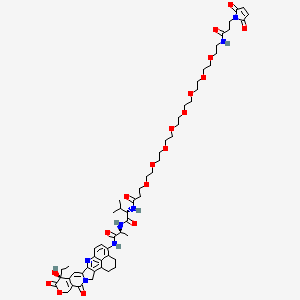


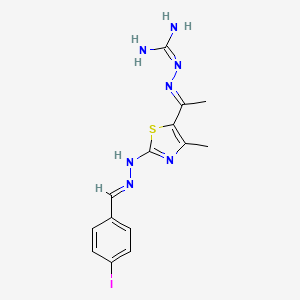
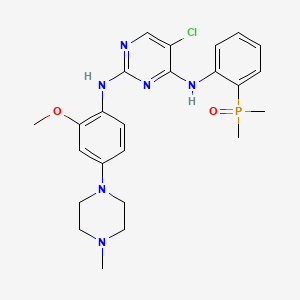
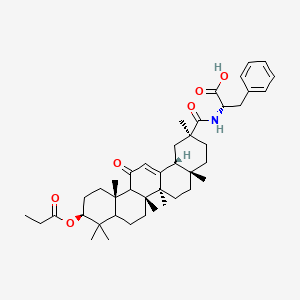
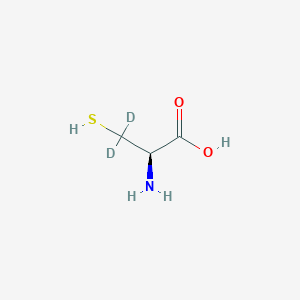
![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] phosphate](/img/structure/B12416219.png)
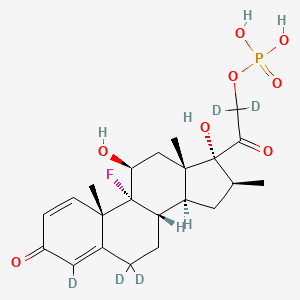
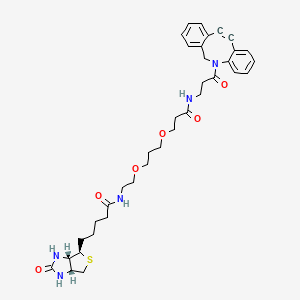
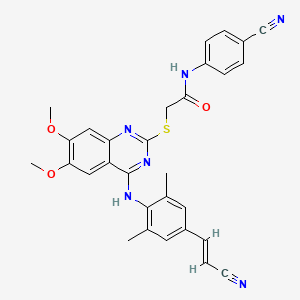
![1-[(3S,4S)-1-(cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one](/img/structure/B12416252.png)
